H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH
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Overview
Description
The compound H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic peptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine. This peptide is known for its role as an endogenous opioid peptide, which means it naturally occurs in the body and interacts with opioid receptors to modulate pain and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial production also incorporates rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide synthesis reagents like DCC or BOP.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its potential in pain management, cancer therapy, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. These molecular events contribute to the compound’s analgesic and immunomodulatory effects .
Comparison with Similar Compounds
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: is similar to other opioid peptides such as:
Leucine-enkephalin: Contains leucine instead of methionine at the C-terminus.
Beta-endorphin: A longer peptide with a similar opioid receptor binding profile.
Dynorphin: Another opioid peptide with a different amino acid sequence but similar physiological effects
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which confers distinct binding affinities and physiological effects compared to other opioid peptides. Its ability to modulate both pain and immune responses makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBQHOOROIVKG-YPAWHYETSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58569-55-4 |
Source
|
Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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